molecular formula C11H12INO B12603049 N-(2-iodophenyl)-N-methylbut-2-enamide CAS No. 918334-75-5

N-(2-iodophenyl)-N-methylbut-2-enamide

Cat. No.: B12603049
CAS No.: 918334-75-5
M. Wt: 301.12 g/mol
InChI Key: OEALSYUUNPNVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-iodophenyl)-N-methylbut-2-enamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methyl group and a but-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-N-methylbut-2-enamide typically involves the reaction of 2-iodoaniline with but-2-enamide under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base such as tetrabutylammonium fluoride (TBAF). The reaction proceeds through a series of steps including the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of high-throughput screening methods can aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)-N-methylbut-2-enamide can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hypervalent iodine compounds, while reduction can produce amines .

Scientific Research Applications

Chemistry: N-(2-iodophenyl)-N-methylbut-2-enamide is used as a building block in organic synthesis. Its unique structure allows for the formation of various heterocyclic compounds through cyclization reactions .

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Medicine: The compound and its derivatives are investigated for potential therapeutic applications. For instance, they may serve as lead compounds in drug discovery programs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-N-methylbut-2-enamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the but-2-enamide moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological targets .

Comparison with Similar Compounds

  • N-(2-iodophenyl)-N-methylbutyramide
  • N-(2-iodophenyl)-N-methylpivalamide
  • N-(2-iodophenyl)-N-methylmethacrylamide

Uniqueness: The iodine atom also plays a crucial role in its chemical behavior, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

918334-75-5

Molecular Formula

C11H12INO

Molecular Weight

301.12 g/mol

IUPAC Name

N-(2-iodophenyl)-N-methylbut-2-enamide

InChI

InChI=1S/C11H12INO/c1-3-6-11(14)13(2)10-8-5-4-7-9(10)12/h3-8H,1-2H3

InChI Key

OEALSYUUNPNVOU-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)N(C)C1=CC=CC=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.